molecular formula C19H20N4O2 B2881092 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034320-96-0

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2881092
CAS RN: 2034320-96-0
M. Wt: 336.395
InChI Key: ZRJUPWLEFSUFDD-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as MIPEP or MIPEP-1 and has been synthesized using various methods. The purpose of

Scientific Research Applications

Ensemble Docking and Linear Interaction Energy Calculations

Research by Jukič, Janežič, and Bren (2020) in the field of drug discovery, particularly for combating the SARS-CoV-2 virus responsible for COVID-19, utilized a novel approach combining ensemble docking high-throughput virtual screening with Linear Interaction Energy (LIE) calculations. This methodology aimed to identify potential non-covalent small-molecule inhibitors of the virus's main protease (3CLpro or Mpro), essential for viral replication. The study identified compounds with favorable binding free energy, indicating their potential as lead compounds for further inhibitor design (Jukič, Janežič, & Bren, 2020).

Heterocyclic Compound Synthesis

Kappe, Roschger, Schuiki, and Stadlbauer (2003) explored the synthesis and reactions of complex heterocyclic compounds, demonstrating the versatility of 2-methyl-3H-indoles in cyclizing with ethyl malonate to form distinct pyrano[3,2-f]indolizin and pyrrolo[3,2,1-ij]pyrano[3,2-c]quinoline derivatives. This work showcases the potential of 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone and related compounds in synthesizing a wide range of heterocyclic structures with potential applications in medicinal chemistry and material science (Kappe, Roschger, Schuiki, & Stadlbauer, 2003).

Platinum-Catalyzed Cyclization

Smith, Bunnelle, Rhodes, and Sarpong (2007) demonstrated the utility of platinum(II) catalysis in the efficient synthesis of indolizines, pyrrolones, and indolizinones, key heterocyclic structures in pharmaceuticals and organic materials. This method, involving cycloisomerization or a tandem cyclization/1,2-migration process, highlights the potential of this compound in forming highly functionalized heterocycles from readily available substrates, opening avenues for novel drug design and synthetic strategies (Smith, Bunnelle, Rhodes, & Sarpong, 2007).

properties

IUPAC Name

2-(1-methylindol-3-yl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-22-12-14(16-4-2-3-5-17(16)22)10-19(24)23-9-6-15(13-23)25-18-11-20-7-8-21-18/h2-5,7-8,11-12,15H,6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJUPWLEFSUFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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